(2,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
(2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrimidinyl piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the core structures, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the dimethoxyphenyl group can be synthesized through a series of methylation reactions, while the pyrimidinyl piperazino moiety may be prepared via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
(2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby altering the metabolic processes within a cell.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE include:
- (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]ETHANONE
- (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]PROPANE
Uniqueness
What sets (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE apart from these similar compounds is its specific structural configuration, which may confer unique chemical properties and biological activities. This uniqueness makes it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C17H20N4O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H20N4O3/c1-23-13-4-5-14(15(12-13)24-2)16(22)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
CREJJIHQXZAVQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3)OC |
Origin of Product |
United States |
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